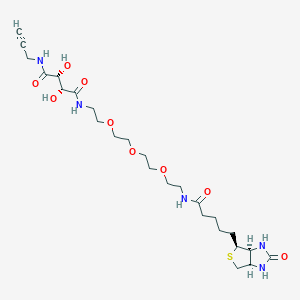
Diol Biotin-PEG3-Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diol Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diol allows efficient release of captured biotinylated molecules from streptavidin using sodium periodate (NaIO4).
Aplicaciones Científicas De Investigación
Enzyme Immobilization and Catalytic Activity
- Diol Biotin-PEG3-Alkyne has been used in the functionalization of alkyne-PNIPAAm brushes for enzyme immobilization. This method enhances enzyme activities through improved accessibility and reaction kinetics, offering potential applications in bioactive surface creation and enzymatic reactions (Rosenthal et al., 2018).
Encapsulated Hydrogels in Enzyme Cascade Reactions
- In studies involving electron beam lithography, this compound has been applied for preparing protein-immobilized hydrogels. These hydrogels are used in enzyme cascade reactions, demonstrating the compound's utility in creating complex biochemical reaction environments (Mancini et al., 2016).
Self-Assembly and Bioactivity in Triblock Copolymers
- This compound contributes to the synthesis of triblock copolymers, which can self-assemble into micelles in aqueous solutions. These micelles, with their biotin moieties, have been studied for their interaction with avidin and potential applications in bioactivity and drug delivery systems (Jin et al., 2011).
Drug Delivery and Nanoparticle Fabrication
- The compound has been used in the synthesis of diblock and multiblock copolymers for drug delivery applications. Its role in creating nanoparticles with targeting properties shows promise in nanomedicine, particularly for diseases requiring specific drug delivery mechanisms (Ben-Shabat et al., 2006).
Stabilization of Membrane Proteins
- Biotin-functionalized polymers, including this compound, have been synthesized for stabilizing membrane proteins. These polymers have been used to immobilize membrane proteins for innovative ligand screening assays, which is critical in drug discovery and receptor analysis (Bosco et al., 2020).
Functionalization for Biomedical Applications
- The compound aids in the synthesis of α-biotinylated polymers for diverse biomedical applications, including fluorescent labeling and covalent coupling to biomolecules. This versatility makes it valuable in various areas of biomedical research and diagnostics (Birnbaum & Kuckling, 2012).
Proteomics and Cleavable Linkers
- In proteomics, this compound serves as a component of cleavable linkers for isolating and purifying protein targets. This application is crucial for mass spectrometry-based identification in chemical proteomics (Yang et al., 2012).
Biofunctional Polymer Coating
- The compound plays a role in biofunctional coating of nanoparticles, particularly in the preparation of gold nanoparticles for nanomedicines. Its application in click chemistry is significant for creating responsive polymer shells in biosensors (Pereira et al., 2020).
Propiedades
Fórmula molecular |
C25H41N5O9S |
|---|---|
Peso molecular |
587.69 |
Nombre IUPAC |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-2,3-dihydroxy-N'-prop-2-ynylbutanediamide |
InChI |
InChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1 |
Clave InChI |
XECRQAAHCSAXNE-BGJPATFMSA-N |
SMILES |
C#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diol Biotin-PEG3-alkyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)